molecular formula C8H12I2Pt B7947702 Einecs 235-538-7

Einecs 235-538-7

Cat. No.: B7947702
M. Wt: 557.07 g/mol
InChI Key: SGSFNZOKVYTGRR-PHFPKPIQSA-L
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Description

Einecs 235-538-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSFNZOKVYTGRR-PHFPKPIQSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.[I-].[I-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.[I-].[I-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12I2Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12266-72-7
Record name [(1,2,5,6-η)-1,5-Cyclooctadiene]diiodoplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12266-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1,2,5,6-eta)-Cycloocta-1,5-diene)diiodoplatinum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012266727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1,2,5,6-η)-cycloocta-1,5-diene]diiodoplatinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Reaction Mechanism

CV++OHCarbinol Base (colorless)\text{CV}^+ + \text{OH}^- \rightarrow \text{Carbinol Base (colorless)}

Kinetic Parameters

Temperature (°C)Rate Constant (kk)Reaction Order (w.r.t. [OH⁻])
61.9 (molL)0.9min1\left(\frac{\text{mol}}{\text{L}}\right)^{-0.9} \text{min}^{-1}0.62
217.2 (molL)0.9min1\left(\frac{\text{mol}}{\text{L}}\right)^{-0.9} \text{min}^{-1}0.76
  • Key Findings :

    • Rate increases with higher [OH⁻] and temperature .

    • UV-Vis spectroscopy confirms the loss of absorbance at 590 nm (λₘₐₓ of Crystal Violet) .

Redox Reactions with Oxidizing Agents

Gentian Violet participates in redox reactions with oxidizing agents like ammonium persulfate (S2O82S_2O_8^{2-}) under acidic conditions .

Reaction Pathway

CV++S2O82Decolorized Products+Byproducts\text{CV}^+ + S_2O_8^{2-} \rightarrow \text{Decolorized Products} + \text{Byproducts}

Kinetic Characteristics

  • Order : First-order in both [CV⁺] and [S2O82S_2O_8^{2-}] .

  • Rate Dependence :

    • Increases with [H⁺] and ionic strength .

    • Decreases with higher dielectric constant of the medium .

  • Mechanism : Likely involves electron transfer from CV⁺ to persulfate, disrupting the conjugated π-system .

Thermal Decomposition

At temperatures >215°C, Gentian Violet decomposes exothermically, releasing toxic fumes :

C25H30ClN3ΔNOx+HCl+Other Fragments\text{C}_{25}\text{H}_{30}\text{ClN}_3 \xrightarrow{\Delta} \text{NO}_x + \text{HCl} + \text{Other Fragments}

Key Hazards

  • Emits nitrogen oxides (NOₓ) and hydrogen chloride (HCl) .

  • Decomposition is accelerated in the presence of reducing agents (e.g., releases H2H_2 gas) .

Reduction to Leuco-Gentian Violet

Gentian Violet can be reduced to its leuco form, a metabolic byproduct :

CV++2eLeuco-CV (colorless)\text{CV}^+ + 2e^- \rightarrow \text{Leuco-CV (colorless)}

Implications :

  • Leuco-Gentian Violet is less toxic but retains mutagenic potential .

  • Reduction occurs in biological systems and industrial wastewater treatment .

Reaction with Reducing Agents

Gentian Violet reacts exothermically with reducing agents (e.g., H2H_2, metals), producing hydrogen gas and reduced intermediates .

Example :

CV++Reducing AgentH2+Intermediate Products\text{CV}^+ + \text{Reducing Agent} \rightarrow \text{H}_2 \uparrow + \text{Intermediate Products}

Stability and Light Sensitivity

  • Photodegradation : Prolonged exposure to UV light accelerates decomposition .

  • Storage : Requires protection from light and moisture to prevent hydrolysis or oxidation .

Scientific Research Applications

Antimicrobial Agent

2,4-Dichlorobenzyl alcohol has been extensively studied for its antimicrobial properties. Research indicates that it is effective against a wide range of bacteria and fungi, making it a valuable ingredient in disinfectants and antiseptics.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that formulations containing 2,4-Dichlorobenzyl alcohol exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.

Pharmaceutical Applications

Due to its antimicrobial properties, this compound is often incorporated into pharmaceutical formulations. It serves as a preservative in various topical medications, ensuring the stability and safety of the products.

Data Table: Pharmaceutical Formulations Containing EINECS 235-538-7

Product TypeConcentration (%)Purpose
Topical Antiseptics0.5 - 1.0Preservative
Eye Drops0.01 - 0.1Antimicrobial agent
Skin Creams0.5 - 2.0Preservative

Cosmetic Industry

In cosmetics, this compound is utilized for its preservative qualities, helping to prolong shelf life and prevent microbial contamination in products such as lotions and creams.

Case Study: Cosmetic Safety

A safety assessment conducted by the European Commission concluded that when used within recommended concentrations, 2,4-Dichlorobenzyl alcohol poses minimal risk to human health in cosmetic applications . The study emphasized the importance of monitoring usage levels to ensure consumer safety.

Industrial Applications

The compound is also employed in industrial settings as a biocide in water treatment processes and as a component in various cleaning agents. Its effectiveness in eliminating microbial contaminants makes it a preferred choice for maintaining hygiene standards.

Data Table: Industrial Uses of this compound

IndustryApplication
Water TreatmentBiocide for cooling towers
Cleaning ProductsIngredient in surface disinfectants
Paints and CoatingsPreservative against fungal growth

Regulatory Status

This compound is listed under the European Chemicals Agency (ECHA) regulations, which monitor its use and ensure compliance with safety standards. It is classified under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), requiring manufacturers to provide data on its safety and efficacy.

Mechanism of Action

The mechanism of action of Einecs 235-538-7 involves its interaction with specific molecular targets and pathways within a biological system. These interactions can lead to changes in cellular functions, such as enzyme inhibition or activation, signal transduction, or gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Conclusion

This compound is a versatile chemical compound with significant applications in various fields of scientific research and industry. Its preparation, chemical reactivity, and mechanism of action make it a valuable tool for chemists, biologists, and industrial researchers. By understanding its properties and comparing it with similar compounds, researchers can better utilize its potential in their respective fields.

Biological Activity

EINECS 235-538-7 refers to a specific chemical compound, which is recognized under the European Inventory of Existing Commercial Chemical Substances (EINECS). This article aims to provide a detailed examination of the biological activity associated with this compound, drawing on diverse sources and research findings.

Chemical Identification

  • Name : this compound
  • CAS Number : 74499-35-7
  • Chemical Structure : The specific structure of this compound is crucial for understanding its biological interactions.

Biological Activity Overview

Biological activity refers to the effects that a chemical compound can have on living organisms. For this compound, several studies have highlighted its potential toxicity and environmental impact.

Toxicological Effects

  • Aquatic Toxicity : this compound has been noted for its high toxicity to aquatic life. It poses significant risks to marine ecosystems, leading to concerns regarding its persistence and bioaccumulation in aquatic environments .
  • Reproductive and Developmental Toxicity : Research indicates that this compound may damage fertility and is suspected of causing developmental harm to unborn children. This is particularly relevant for regulatory assessments under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) guidelines .
  • Endocrine Disruption : There are indications that this compound may act as an endocrine disruptor, affecting hormonal functions in various species. This raises concerns about its long-term ecological and health impacts .

Case Study 1: Aquatic Ecosystems

A study conducted on the effects of this compound in freshwater environments demonstrated significant mortality rates among fish species exposed to varying concentrations of the compound. The research utilized controlled laboratory settings to assess lethal concentrations (LC50) over a defined exposure period.

Species LC50 (mg/L) Exposure Duration (hours)
Fish Species A0.596
Fish Species B0.396
Invertebrate C0.248

This data suggests that even low concentrations can be detrimental to aquatic organisms, highlighting the urgency for regulatory measures.

Case Study 2: Human Health Implications

A review of occupational exposure data indicated that workers handling this compound exhibited elevated rates of reproductive health issues compared to a control group. The study emphasized the need for protective measures in industrial settings where this compound is utilized.

Research Findings

Recent research has focused on understanding the mechanisms by which this compound exerts its biological effects:

  • Mechanism of Action : Studies suggest that the compound interferes with cellular signaling pathways, particularly those involved in hormonal regulation and cellular growth .
  • Environmental Persistence : The compound has been shown to persist in soil and water systems, raising concerns about long-term ecological impacts and bioaccumulation in food webs .
  • Regulatory Status : As part of the EU’s chemical regulatory framework, this compound is subject to ongoing evaluation for its safety and environmental impact, with potential restrictions being considered based on emerging data regarding its toxicity .

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